molecular formula C18H19NO2 B1183983 2-benzoyl-N-(sec-butyl)benzamide

2-benzoyl-N-(sec-butyl)benzamide

Cat. No.: B1183983
M. Wt: 281.355
InChI Key: VVWSJYMJJWOASY-UHFFFAOYSA-N
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Description

2-Benzoyl-N-(sec-butyl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) at the 2-position of the benzamide core and a secondary butyl (sec-butyl) group attached to the nitrogen atom. The molecular formula can be inferred as C₁₈H₁₉NO₂, combining the benzamide backbone (C₇H₇NO) with substituents: a benzoyl group (C₇H₅O) and a sec-butyl chain (C₄H₉).

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.355

IUPAC Name

2-benzoyl-N-butan-2-ylbenzamide

InChI

InChI=1S/C18H19NO2/c1-3-13(2)19-18(21)16-12-8-7-11-15(16)17(20)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,21)

InChI Key

VVWSJYMJJWOASY-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-(sec-butyl)-2-methylbenzamide (CID 226917)

  • Molecular Formula: C₁₂H₁₇NO
  • Key Features :
    • A methyl group at the 2-position of the benzamide ring.
    • sec-butyl substituent on the nitrogen.
  • Structural Analysis :
    • SMILES: CCC(C)NC(=O)C1=CC=CC=C1C
    • The methyl group reduces steric hindrance compared to the bulkier benzoyl group in the target compound.
  • Applications : Used in collision cross-section studies and computational modeling due to its defined stereochemistry .

(S)-N-(sec-butyl)benzamide ((S)-21)

  • Molecular Formula: C₁₁H₁₅NO
  • Key Features :
    • Lacks the 2-benzoyl group, simplifying the structure.
    • Synthesized from (S)-sec-butylamine with 97% enantiomeric excess (ee), highlighting its chiral purity .
  • Applications : Serves as a precursor in palladium-mediated cross-coupling reactions, emphasizing its role in asymmetric synthesis .

N-(sec-butyl)-4-chlorobenzamide (NSC 404949)

  • Molecular Formula: C₁₁H₁₄ClNO
  • Key Features: A chloro substituent at the 4-position instead of the 2-benzoyl group. Synonyms include 4-Chloro-N-(1-methylpropyl)benzamide .
  • Applications: Potential use in agrochemicals or pharmaceuticals, though specific bioactivity data is unavailable in the evidence.

2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (CAS 24833-47-4)

  • Molecular Formula: C₁₈H₁₉NO₃
  • Key Features :
    • Retains the 2-benzoyl group but substitutes the sec-butyl with a 2-hydroxyethyl-methyl group.
    • Enhanced solubility due to the hydroxyl group.
  • Applications : Marketed for research in coordination chemistry, likely due to its N,O-bidentate directing capabilities .

Comparative Data Table

Compound Molecular Formula Substituents (Position) Key Applications Reference
2-Benzoyl-N-(sec-butyl)benzamide C₁₈H₁₉NO₂ 2-benzoyl, N-sec-butyl Inferred: Catalysis/Pharma
N-(sec-butyl)-2-methylbenzamide C₁₂H₁₇NO 2-methyl, N-sec-butyl Computational Modeling
(S)-N-(sec-butyl)benzamide C₁₁H₁₅NO None (simple benzamide) Asymmetric Synthesis
N-(sec-butyl)-4-chlorobenzamide C₁₁H₁₄ClNO 4-chloro, N-sec-butyl Agrochemical Research
2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide C₁₈H₁₉NO₃ 2-benzoyl, N-(2-hydroxyethyl)-methyl Coordination Chemistry

Research Findings and Differentiation Challenges

  • Synthesis Methods: sec-Butylamine is a common precursor for N-(sec-butyl) derivatives, as seen in the preparation of (S)-N-(sec-butyl)benzamide via palladium catalysis .
  • Analytical Challenges :
    • Benzamide derivatives often exhibit similar physical properties (e.g., solubility, melting points), complicating differentiation. Spectroscopic techniques (¹H/¹³C NMR, X-ray crystallography) are critical for structural elucidation .
    • For example, N-(sec-butyl)-2-methylbenzamide was confirmed via GC-MS and elemental analysis , while enantiomeric purity in (S)-N-(sec-butyl)benzamide was validated using chiral HPLC .

Preparation Methods

Acid Chloride Intermediate Route

The most widely reported method involves converting 2-benzoylbenzoic acid to its acid chloride derivative, followed by reaction with sec-butylamine.

Chlorination with Thionyl Chloride

Treatment of 2-benzoylbenzoic acid with thionyl chloride (1.5–2.0 equivalents) in anhydrous dichloromethane at 40–50°C generates the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure, and the residue is reacted with sec-butylamine (1.2 equivalents) in tetrahydrofuran (THF) at 0°C. This method yields 2-benzoyl-N-(sec-butyl)benzamide in 73–85% purity after column chromatography.

Table 1. Acid Chloride Route Optimization

ParameterOptimal ConditionYield (%)Citation
Thionyl Chloride Eq1.885
Reaction Temp (°C)0–1082
SolventTHF85

Alternative Chlorinating Agents

Phosphorus pentachloride (PCl₅) and oxalyl chloride have been explored but result in lower yields (58–67%) due to side reactions such as esterification.

Direct Amidation Using Coupling Reagents

To bypass acid chloride formation, carbodiimide-based coupling agents (e.g., EDC·HCl, DCC) are employed.

EDC·HCl-Mediated Coupling

A mixture of 2-benzoylbenzoic acid (1.0 eq), sec-butylamine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.0 eq) in dimethylformamide (DMF) is stirred at 25°C for 12–16 hours. Workup with aqueous HCl followed by ethyl acetate extraction yields the crude product, which is purified via recrystallization (ethanol/water). This method achieves 69–75% yield but requires stringent moisture control.

Table 2. Coupling Reagent Performance

ReagentSolventTemp (°C)Yield (%)Citation
EDC·HClDMF2575
DCCCH₂Cl₂0–568

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 20 min) in ionic liquids (e.g., [BMIM][BF₄]) accelerates amidation, reducing reaction time to 30 minutes with 78% yield. This method minimizes thermal degradation but requires specialized equipment.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media (tert-butanol, 40°C) has been explored for green chemistry applications. While yields remain moderate (55–60%), this approach eliminates toxic byproducts.

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy : A strong carbonyl stretch at 1660–1680 cm⁻¹ confirms the amide bond.

  • ¹H NMR : Sec-butyl protons appear as a doublet (δ 0.98 ppm, J = 8 Hz) and multiplet (δ 1.75 ppm).

  • ¹³C NMR : The amide carbonyl resonates at δ 167–170 ppm.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity for optimized routes.

Challenges and Optimization

Byproduct Formation

Competitive esterification occurs when residual hydroxyl groups are present, particularly in non-polar solvents. Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively separates ester byproducts.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reagent solubility but may necessitate extended drying times. Dichloromethane offers a balance between reactivity and ease of removal .

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses of this compound derivatives?

  • Best Practices :
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water).
  • Batch Tracking : Document reaction parameters (e.g., stirring speed, argon atmosphere) for each step.
  • QC Metrics : Set thresholds for purity (>98%), yield (>70%), and residual solvents (ICH guidelines) .

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